(-)-Metazocine

Description

Metazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.

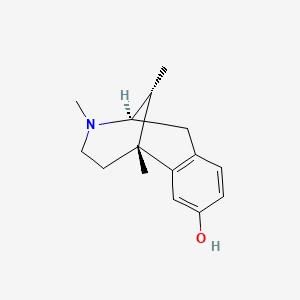

Structure

2D Structure

3D Structure

Properties

CAS No. |

21286-60-2 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m0/s1 |

InChI Key |

YGSVZRIZCHZUHB-COLVAYQJSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Metazocine on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Metazocine, a benzomorphan (B1203429) derivative, is an opioid analgesic with a complex pharmacological profile at opioid receptors. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors. While specific quantitative binding and functional data for this compound is sparse in publicly available literature, this document synthesizes the known qualitative information and leverages comparative data from the structurally related compound, (-)-pentazocine, to provide a detailed understanding. The guide includes summaries of binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound is recognized for its significant analgesic properties, which are primarily mediated through its interaction with the opioid receptor system. It is characterized as a mixed agonist-antagonist at the µ-opioid receptor (MOR) and a high-efficacy agonist at the κ-opioid receptor (KOR).[1][2] Its activity at sigma (σ) receptors also contributes to its complex pharmacological effects, which can include dysphoria and hallucinogenic properties, limiting its clinical utility.[1][2] Understanding the nuanced interactions of this compound with each opioid receptor subtype is crucial for elucidating its therapeutic potential and side-effect profile.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, this section presents data for the structurally similar compound, (-)-pentazocine, to provide a comparative context for its likely pharmacological properties.

Radioligand Binding Assays

Binding affinity is determined by radioligand competition assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Table 1: Binding Affinities (Ki, nM) of (-)-Pentazocine at Human Opioid Receptors [3]

| Opioid Receptor | Radioligand | (-)-Pentazocine Ki (nM) |

| Mu (µ) | [³H]DAMGO | 3.2 |

| Delta (δ) | [³H]DPDPE | 62 |

| Kappa (κ) | [³H]U-69593 | 7.6 |

Data presented is for (-)-Pentazocine and is intended to be illustrative for the likely profile of this compound.

Functional Assays

Functional activity is assessed by measuring the compound's ability to activate downstream signaling pathways upon receptor binding. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which indicates efficacy relative to a standard full agonist.

Table 2: Functional Activity (EC50, nM and Emax, %) of (-)-Pentazocine at Human Opioid Receptors in cAMP Assays [3]

| Opioid Receptor | Assay Type | (-)-Pentazocine EC50 (nM) | (-)-Pentazocine Emax (%) |

| Mu (µ) | cAMP Inhibition | 43 | Partial Agonist |

| Delta (δ) | cAMP Inhibition | 255 | Weak Agonism |

| Kappa (κ) | cAMP Inhibition | 40 | Full Agonist |

Data presented is for (-)-Pentazocine and is intended to be illustrative for the likely profile of this compound. Emax values are relative to a standard full agonist for each receptor.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Agonist binding initiates a cascade of intracellular events.

G-Protein Signaling Pathway

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of various downstream effectors, ultimately leading to the analgesic and other physiological effects of opioids.

References

Pharmacological Profile of (-)-Metazocine: A Technical Guide

Introduction

(-)-Metazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. Its pharmacological profile is complex, characterized by interactions with multiple opioid receptor subtypes as well as sigma receptors. This multifaceted activity results in a unique combination of analgesic effects alongside a notable side effect profile that has limited its clinical application but makes it a valuable tool for pharmacological research. This document provides an in-depth technical overview of the pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Receptor Binding Affinity

This compound exhibits a distinct binding profile across various opioid and non-opioid receptors. The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not consistently reported across the literature, data from related benzomorphan compounds, such as (-)-Pentazocine, provide valuable insights into its likely affinities.

Table 1: Opioid and Sigma Receptor Binding Affinities of this compound and Related Compounds

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| (-)-Pentazocine | Mu-Opioid (MOR) | 3.2 | [3H]-DAMGO | CHO Cells | [1] |

| Kappa-Opioid (KOR) | 7.6 | [3H]-U-69,593 | CHO Cells | [1] | |

| Delta-Opioid (DOR) | 62 | [3H]-DPDPE | CHO Cells | [1] | |

| (-)-N-Normetazocine Derivative (Compound 1) | Sigma-1 (σ1) | 182.81 | [3H]-(+)-Pentazocine | Rat Liver | [2] |

| (+)-Pentazocine | Sigma-1 (σ1) | ~40 | [3H]-(+)-Pentazocine | - | [3] |

Note: Data for (-)-Pentazocine and a (-)-N-Normetazocine derivative are presented as close structural analogs to this compound.

Functional Activity

The functional activity of a ligand describes its ability to elicit a biological response upon binding to a receptor. This is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximum effect (Emax). This compound is characterized as a mixed agonist-antagonist at the mu-opioid receptor (MOR) and a high-efficacy agonist at the kappa-opioid receptor (KOR). It also demonstrates activity at sigma-1 receptors.

Table 2: Functional Activity of this compound and Related Compounds

| Compound | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) | Reference |

| (-)-Pentazocine | Mu-Opioid (MOR) | [35S]GTPγS | 43 | Agonist | [1] |

| Kappa-Opioid (KOR) | [35S]GTPγS | 40 | Agonist | [1] | |

| Delta-Opioid (DOR) | [35S]GTPγS | 255 | Weak Agonist | [1] |

Note: Data for (-)-Pentazocine is presented as a close structural analog to this compound.

Signaling Pathways

Opioid receptors, including the mu, kappa, and delta subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effector systems, leading to the cellular response.

Caption: Opioid Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[4][5][6][7][8]

Objective: To quantify the affinity of this compound for mu, kappa, delta, and sigma-1 receptors.

Materials:

-

Membranes: CHO or HEK293 cell membranes stably expressing the human opioid receptor subtypes (MOR, KOR, DOR) or sigma-1 receptor.[4][5]

-

Radioligands:

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., Naloxone for opioid receptors).[5]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Functional Assay

This assay measures the functional activation of a G-protein coupled receptor by an agonist.[9][10][11][12]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at opioid receptors.

Materials:

-

Membranes: Cell membranes expressing the opioid receptor of interest.[9]

-

[35S]GTPγS: A non-hydrolyzable GTP analog.[9]

-

GDP: To enhance the agonist-stimulated signal.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.[9]

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP and varying concentrations of this compound.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes at 30°C).[9]

-

Termination: Terminate the reaction by rapid filtration.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the concentration of this compound to determine the EC50 and Emax values.

Caption: [35S]GTPγS Functional Assay Workflow.

In Vivo Pharmacology

The in vivo effects of this compound are a direct consequence of its receptor interaction profile.

Analgesic Effects

This compound possesses significant analgesic properties, primarily mediated through its activity at mu and kappa opioid receptors. The analgesic efficacy can be assessed in various animal models of pain.

Table 3: In Vivo Analgesic Activity of Related Compounds

| Compound | Animal Model | Test | Route of Administration | ED50 | Reference |

| (-)-Pentazocine | Mouse | Hot Plate | s.c. | Cumulative doses tested | [13] |

| (-)-Pentazocine | Mouse | Tail Flick | s.c. | Cumulative doses tested | [13] |

| (-)-2S-LP2 (N-Normetazocine derivative) | Mouse | Formalin Test | i.p. | 0.7 mg/kg | [2] |

Note: Data for (-)-Pentazocine and a (-)-N-Normetazocine derivative are presented as close structural analogs to this compound.

Respiratory Depression

A major limiting side effect of opioid analgesics is respiratory depression. The mixed agonist-antagonist profile of this compound at the MOR may result in a ceiling effect for respiratory depression compared to full MOR agonists. However, its activity can still lead to significant respiratory effects.

Psychotomimetic Effects

The agonist activity of this compound at kappa opioid receptors and its interaction with sigma receptors are thought to be responsible for its dysphoric and hallucinogenic effects. These psychotomimetic properties have been a significant barrier to its clinical development.

Conclusion

This compound has a complex pharmacological profile characterized by its interactions with multiple opioid receptor subtypes and sigma receptors. It acts as a mixed agonist-antagonist at the mu-opioid receptor and a potent agonist at the kappa-opioid receptor, which contributes to both its analgesic and psychotomimetic effects. While it has served as a valuable research tool for elucidating the roles of these different receptor systems, its clinical utility has been hampered by its side effect profile. Further research to fully characterize the quantitative pharmacology of this compound and to understand the structure-activity relationships within the benzomorphan class may lead to the development of safer and more effective analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. revvity.com [revvity.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Architecture of Benzomorphan Analgesics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomorphan (B1203429) analgesics represent a significant class of synthetic opioids derived from the structural simplification of morphine.[1][2] This strategic modification aims to retain the potent analgesic properties of morphine while mitigating undesirable side effects such as addiction and respiratory depression.[1] The core of these compounds is the 2,6-methano-3-benzazocine ring system, a rigid scaffold that allows for systematic modifications to explore structure-activity relationships (SAR) and tailor pharmacological profiles.[2] This technical guide provides an in-depth exploration of the primary synthetic pathways employed in the preparation of key benzomorphan analgesics, including pentazocine, dezocine (B144180), and eptazocine (B1227872). Detailed experimental methodologies, quantitative data, and visual representations of synthetic and signaling pathways are presented to serve as a comprehensive resource for professionals in drug development and medicinal chemistry.

Core Synthetic Strategies: Constructing the Benzomorphan Nucleus

The synthesis of the benzomorphan core primarily relies on a few key strategic bond formations. The most prominent of these is the Grewe cyclization, an acid-catalyzed intramolecular hydroarylation that forms the fused ring system.

The Grewe Cyclization

The Grewe cyclization is a cornerstone in benzomorphan synthesis, involving the acid-catalyzed cyclization of a 1-benzyl-1,2,3,4,5,6-hexahydroisoquinoline or a related N-benzyl-tetrahydropyridine derivative to form the characteristic bridged bicyclic system.[3][4] The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid, or hydrobromic acid.[4][5]

The general mechanism involves the protonation of the double bond in the hydroisoquinoline ring, generating a carbocation that then undergoes an electrophilic aromatic substitution on the tethered benzyl (B1604629) group. The choice of acid and reaction conditions can influence the stereochemical outcome of the cyclization.

Caption: General schematic of the Grewe cyclization for benzomorphan core synthesis.

Synthesis of Key Benzomorphan Analgesics

The following sections detail the synthetic routes to prominent benzomorphan analgesics, providing experimental protocols and quantitative data where available in the literature.

Synthesis of (±)-Metazocine and (±)-Phenazocine

A concise three-step synthesis starting from 3,4-lutidine has been reported for (±)-metazocine and (±)-phenazocine.[6]

Step 1: N-Alkylation and Reduction of 3,4-Lutidine

3,4-Lutidine is first N-alkylated with an appropriate alkyl halide (e.g., methyl iodide for metazocine or 2-phenylethyl bromide for phenazocine) to form the corresponding pyridinium (B92312) salt. This salt is then reduced, typically with sodium borohydride (B1222165), to yield the N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.[6]

Step 2: a-Azacarbanion Formation and Electrophilic Substitution

The key step involves the generation of an α-azacarbanion from the tetrahydropyridine intermediate using a strong base like sec-butyllithium (B1581126) in the presence of a Lewis acid such as BF₃·OEt₂. This carbanion then reacts with an electrophile, p-methoxybenzyl chloride, to introduce the benzyl group at the 2-position.[6]

Step 3: Grewe Cyclization and Demethylation

The resulting 2-benzyl-tetrahydropyridine undergoes Grewe cyclization upon treatment with a strong acid like hydrobromic acid. This step simultaneously effects cyclization and demethylation of the methoxy (B1213986) group to yield the final phenolic benzomorphan product.[6]

Caption: Synthetic pathway to (±)-metazocine and (±)-phenazocine from 3,4-lutidine.

Experimental Protocol for (±)-Metazocine Synthesis (Adapted from Singh et al.) [6]

-

N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine: To an ice-cooled, stirred solution of 3,4-lutidine (5 mL, 4.7 g, 44.5 mmol) in dry diethyl ether (100 mL), methyl iodide (2.27 mL, 7.09 g, 50 mmol) was added. The resulting solution was stirred for 24 hours at ambient temperature. The precipitated pyridinium salt was filtered and washed with diethyl ether. The salt was then dissolved in methanol (B129727) (50 mL) and cooled in an ice bath, followed by the portion-wise addition of sodium borohydride (2.0 g, 52.9 mmol). The mixture was stirred for 4 hours at room temperature, the solvent was evaporated, and the residue was partitioned between water and chloroform. The organic layer was dried and concentrated to give the product as a colorless liquid (4.6 g, 89% yield).[6]

-

N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine: A solution of the amine (0.59 g, 4.91 mmol) in dry THF (15 mL) was cooled to -78 °C under a nitrogen atmosphere. BF₃·OEt₂ (0.69 g, 0.6 mL, 4.91 mmol) was added, and the mixture was stirred for 10 min. s-BuLi (3.7 mL, 2.6 N, 9.82 mmol) was then added, and stirring was continued for 30 min. The reaction was quenched with p-methoxybenzyl chloride (1.52 g, 1.32 mL, 9.82 mmol). After 10 min of stirring at -78 °C, the temperature was allowed to rise to ambient. The reaction mixture was diluted with diethyl ether and extracted with 5% HCl. The acidic extract was basified with 10% NaOH and extracted with chloroform. The organic layer was dried and concentrated, and the residue was purified by column chromatography to give the product (76% yield).[6]

-

(±)-Metazocine: The 2-benzyl-tetrahydropyridine (0.5 g, 1.9 mmol) was refluxed with 48% HBr (15 mL) for 24 hours. The reaction mixture was cooled, basified with ammonia, and extracted with a chloroform-methanol mixture. The organic layer was dried and concentrated, and the residue was purified by column chromatography to afford (±)-metazocine as an off-white solid (0.34 g, 62% yield).[6]

| Step | Product | Starting Material | Reagents | Solvent | Time | Temp | Yield |

| 1 | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 3,4-Lutidine | 1. CH₃I; 2. NaBH₄ | 1. Diethyl ether; 2. Methanol | 24 h (alkylation), 4 h (reduction) | RT | 89% |

| 2 | N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 1. s-BuLi, BF₃·OEt₂; 2. p-methoxybenzyl chloride | THF | 30 min (lithiation) | -78 °C | 76% |

| 3 | (±)-Metazocine | N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 48% HBr | - | 24 h | Reflux | 62% |

Synthesis of Dezocine

The synthesis of dezocine typically commences with 1-methyl-7-methoxy-2-tetralone.[7][8]

Step 1: Alkylation of Tetralone

1-Methyl-7-methoxy-2-tetralone is condensed with 1,5-dibromopentane (B145557) using a strong base such as sodium hydride (NaH) or potassium tert-butoxide to yield 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.[7][8]

Step 2: Intramolecular Cyclization

The resulting bromopentyl derivative is then cyclized intramolecularly, again using NaH, to produce the tricyclic ketone, 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one.[7][8]

Step 3: Oxime Formation and Reduction

The ketone is converted to its oxime by reaction with hydroxylamine (B1172632) hydrochloride in pyridine. Subsequent reduction of the oxime, commonly with hydrogen gas over Raney nickel, yields a mixture of isomeric amines.[8]

Step 4: Diastereomeric Separation and Demethylation

The desired diastereomer, 5α-methyl-3-methoxy-5,6,7,8,9,11α,12-octahydro-5,11-methanobenzocyclodecen-13β-amine, is separated by crystallization of its hydrochloride salt. Finally, cleavage of the methyl ether with concentrated hydrobromic acid furnishes dezocine.[8] A kinetic resolution using d-tartaric acid can be employed to obtain the chirally pure (-)-isomer.[8]

Caption: Synthetic pathway to dezocine from 1-methyl-7-methoxy-2-tetralone.

| Step | Product | Starting Material | Reagents | Solvent | Time | Temp | Yield |

| 1 | 1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetralone | 1-Methyl-7-methoxy-2-tetralone | 1,5-Dibromopentane, NaH | Benzene/DMF | - | 20 °C | - |

| 2 | Tricyclic Ketone Intermediate | 1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetralone | NaH | - | 3 h | 85 °C | - |

| 3 | Oxime Intermediate | Tricyclic Ketone Intermediate | NH₂OH·HCl | Pyridine | 24 h | Reflux | - |

| 4 | Diastereomeric Amine Mixture | Oxime Intermediate | H₂, Raney Nickel | EtOH/conc. NH₄OH | - | 50 °C | - |

| 5 | Dezocine | Diastereomeric Amine Mixture | 1. HCl/Et₂O, Recrystallization; 2. 48% HBr | - | 30 min (demethylation) | Reflux | - |

Note: Specific yields for each step of the dezocine synthesis are not consistently reported in a single source.

Asymmetric Synthesis of Eptazocine

A practical asymmetric synthesis of eptazocine hydrobromide has been developed starting from 1-methyl-7-methoxy-2-tetralone, utilizing a phase-transfer catalyzed asymmetric alkylation.[9]

Key Steps:

-

Asymmetric Alkylation: 1-Methyl-7-methoxy-2-tetralone undergoes enantioselective alkylation with chloroacetonitrile (B46850) using a chiral phase-transfer catalyst, N-(p-trifluoromethylbenzyl)cinchonidinium bromide, to establish the desired stereocenter.[9]

-

Reduction and Cyclization: The resulting cyanomethyl derivative is then elaborated through a series of steps including reduction, protection, and ultimately a Mannich-type cyclization to construct the bridged tricyclic core of eptazocine.[9]

Experimental Protocol for Asymmetric Alkylation (Adapted from Zhang et al.) [9]

-

To a solution of 1-methyl-7-methoxy-2-tetralone (60 g, 0.315 mol) and N-(p-trifluoromethylbenzyl)cinchonidinium bromide (16.8 g, 0.031 mol) in chlorobenzene (B131634) (4 L) was added 30% aq NaOH (450 mL) at 0 °C under a N₂ atmosphere. After stirring for 20 min, a solution of chloroacetonitrile (47.6 g, 0.63 mol) in chlorobenzene (500 mL) was added dropwise over 3 h at 0–5 °C. After the reaction was complete, the aqueous layer was separated and extracted with chlorobenzene. The combined organic layers were washed, and the solvent was removed to afford the product as a white solid (57.0 g, 78.8% yield, 80:20 enantiomeric ratio). Crystallization from ethyl acetate (B1210297) afforded the desired enantiomer in 48.0% yield with >99.9% enantiomeric excess.[9]

Mechanism of Action and Signaling Pathways

Benzomorphan analgesics primarily exert their effects through interaction with opioid receptors, namely the mu (µ), kappa (κ), and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).[2] The specific pharmacological profile of each benzomorphan derivative is determined by its affinity and efficacy at these receptor subtypes.

Opioid Receptor Signaling

Activation of opioid receptors by an agonist typically leads to the coupling of inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

In addition to the G-protein pathway, opioid receptor signaling can also involve the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[10]

References

- 1. Dezocine is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 6. researchgate.net [researchgate.net]

- 7. Dezocine - Wikipedia [en.wikipedia.org]

- 8. “I’ll Be Back”: The Resurrection of Dezocine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel and practical asymmetric synthesis of eptazocine hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(-)-Metazocine as a Kappa Opioid Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic that has garnered significant interest for its activity at the kappa opioid receptor (KOR). While it exhibits a complex pharmacology with actions at multiple opioid and non-opioid receptors, its properties as a KOR agonist are of particular relevance for the development of novel therapeutics. Activation of the KOR is associated with analgesia, but also with less desirable effects such as dysphoria and sedation, which has limited the clinical utility of many KOR agonists[1]. This technical guide provides a comprehensive overview of this compound's pharmacology as a KOR agonist, with a focus on its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional activity (EC50, Emax) at the kappa opioid receptor, as well as its selectivity profile across other relevant receptors.

Table 1: Binding Affinity (Ki) of this compound at Opioid and Sigma Receptors

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| Kappa (κ) | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 41 | [2] |

| Mu (μ) | Rat Brain | [3H]DAMGO | >10,000 | [2] |

| Delta (δ) | Rat Brain | [3H]DPDPE | >10,000 | [3] |

| Sigma-1 (σ1) | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 51-fold less selective than for PCP receptor | [2] |

Table 2: Functional Activity (EC50, Emax) of this compound at the Kappa Opioid Receptor

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| GTPγS Binding | HEK293 cells expressing hKOR | EC50 | Data not available | |

| GTPγS Binding | HEK293 cells expressing hKOR | Emax | Data not available | |

| Adenylyl Cyclase Inhibition | CHO cells expressing rKOR | pIC50 | 8.00 (in late passage cells) | [4] |

| Adenylyl Cyclase Inhibition | CHO cells expressing rKOR | % Inhibition | 22% (in late passage cells) | [4] |

Note: Comprehensive EC50 and Emax data for this compound specifically at the KOR are limited in the public domain. The provided adenylyl cyclase data indicates partial agonism.

Signaling Pathways of the Kappa Opioid Receptor

Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein Dependent Signaling

The KOR canonically couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, including activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs)[5][6]. These actions generally lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, contributing to the analgesic effects of KOR agonists. Downstream of G-protein activation, signaling can also involve mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway[5][7].

β-Arrestin Dependent Signaling

Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), the KOR can recruit β-arrestin proteins. This interaction uncouples the receptor from G-proteins, leading to desensitization. However, β-arrestin also acts as a scaffold protein, initiating a second wave of signaling that is independent of G-proteins. This can lead to the activation of other MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK)[6][7]. The β-arrestin pathway is often associated with the adverse effects of KOR agonists, such as dysphoria and aversion[5]. The concept of "biased agonism" aims to develop ligands that preferentially activate the G-protein pathway over the β-arrestin pathway to achieve analgesia without these side effects[8][9].

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound's activity at the KOR are provided below.

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the KOR using a competitive binding assay with a radiolabeled ligand.

References

- 1. Metazocine - Wikipedia [en.wikipedia.org]

- 2. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coupling of the cloned rat kappa-opioid receptor to adenylyl cyclase is dependent on receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of biased signaling at the kappa opioid receptor (Journal Article) | OSTI.GOV [osti.gov]

- 9. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of (-)-Metazocine Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzomorphan (B1203429) scaffold, exemplified by (-)-metazocine (B1203957), serves as a foundational structure in the development of opioid receptor ligands. Its rigid framework effectively mimics the tyramine (B21549) moiety of endogenous opioid peptides, making it a prime candidate for chemical modification. The structure-activity relationship (SAR) of this compound derivatives is critical for tuning ligand affinity, selectivity, and efficacy at the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors. This document provides an in-depth analysis of the SAR of these derivatives, focusing on key structural modifications that dictate their pharmacological profiles. It summarizes quantitative binding and functional data, details essential experimental protocols, and visualizes the underlying biological and experimental processes.

Core Structure-Activity Relationships

The pharmacological profile of metazocine derivatives is profoundly influenced by stereochemistry and substitutions at the nitrogen atom and the 8-position of the benzomorphan ring.

Stereochemistry

The opioid activity of metazocine and its analogues is highly stereoselective. The (-)-(2R,6R,11R) configuration is essential for high-affinity binding to opioid receptors, particularly MOR and KOR.[1][2] The corresponding (+)-(2S,6S,11S) enantiomer generally exhibits significantly lower affinity for opioid receptors but may show affinity for other targets, such as the sigma (σ) receptor.[1]

N-Substituent Modifications

The substituent on the basic nitrogen atom is a primary determinant of a ligand's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[3][4]

-

Small Alkyl Groups: The parent compound, this compound, features an N-methyl group and acts as a mixed agonist-antagonist at the MOR and a high-efficacy agonist at the KOR.[5]

-

N-Phenylalkylamido Substituents: A significant breakthrough in developing safer analgesics came from introducing N-substituted phenylpropanamide and related moieties.

-

The compound LP1 , which has an N-phenylpropanamido substituent, was identified as a potent MOR agonist and DOR antagonist.[3][6] This dual-target profile is sought after for potentially reducing opioid-related side effects like tolerance and dependence.[7]

-

Modifications to the phenyl ring of the N-substituent further modulate activity. Electron-withdrawing or electron-donating groups in the para position can decrease MOR/DOR affinity while increasing KOR affinity.[4][6] For instance, a p-fluoro substitution (compound 10) retained the MOR agonist profile of LP1, whereas p-methyl (11) and p-cyano (12) substitutions resulted in MOR partial agonists.[4][8]

-

Elongating the spacer between the nitrogen and the amide group can switch the activity profile from antagonist to agonist in certain series.[2]

-

Modifications at the 8-Position

The phenolic 8-hydroxyl group is a canonical feature of many opioids, crucial for receptor interaction. However, this group is also a site of rapid O-glucuronidation, leading to poor oral bioavailability and short duration of action.[1]

-

Replacement with Amino Groups: Replacing the 8-OH with an 8-amino group has been explored to improve pharmacokinetic properties. These 8-amino derivatives can retain high, subnanomolar affinity for opioid receptors, with a preference for MOR and KOR over DOR.[1] Secondary (hetero)arylamino appendages at this position showed the highest affinity.[1]

-

Replacement with Carboxamide Groups: The 8-carboxamide group can successfully replace the 8-OH in many benzomorphans and morphinans, retaining high affinity.[9] The orientation and substitution of this carboxamide are critical, suggesting it occupies a specific vector in the receptor binding pocket. N-substitution of the carboxamide with a (4′-phenyl)-phenethyl group led to very high affinity for MOR and KOR, indicating the substituent may occupy a previously unexplored hydrophobic pocket.[9]

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of key this compound derivatives at human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives

| Compound | N-Substituent | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | Reference |

|---|---|---|---|---|---|

| LP1 | -CH2CH2CONH-Ph | 49 | 33 | 7500 | [4][6] |

| 10 | -CH2CH2CONH-(p-F-Ph) | 180 | 380 | 4800 | [4][6] |

| 11 | -CH2CH2CONH-(p-Me-Ph) | 280 | 1100 | 850 | [4][6] |

| 12 | -CH2CH2CONH-(p-CN-Ph) | 200 | 870 | 2500 | [4][6] |

| 3 | -CH2CH2COOCH3 | 17.5 | >10000 | 16.7 | [2] |

| 4 | -CH2CH2CH2COOCH3 | 13.9 | >10000 | 13.5 | [2] |

| 7 | -CH2CH2CONHOH | 7.9 | >10000 | >10000 | [2] |

| 8 | -CH2CH2CH2CONHOH | 33.7 | >10000 | >10000 | [2] |

| Compound 7 | -CH2CH2CONH-(o-amino-pyridyl) | 1.49 | - | - | [3] |

Ki values are a measure of binding affinity; a lower value indicates higher affinity.

Table 2: Functional Activity of Selected N-Substituted this compound Derivatives

| Compound | Assay | MOR Activity | DOR Activity | KOR Activity | Reference |

|---|---|---|---|---|---|

| LP1 | Calcium Mobilization | Agonist | Antagonist | - | [4][6] |

| 10 | Calcium Mobilization | Agonist (pEC50=7.01) | - | - | [4][6] |

| 11 | Calcium Mobilization | Partial Agonist | Antagonist | Antagonist | [4][6] |

| 12 | Calcium Mobilization | Partial Agonist | Antagonist | Antagonist | [4][6] |

| 13 | Calcium Mobilization | Antagonist | - | - | [4][6] |

| 16 | Calcium Mobilization | Antagonist (pKB=6.12) | - | Antagonist (pKB=6.11) | [4][6] |

| Compound 7 | Mouse Vas Deferens | Agonist (Naloxone reversible) | - | - | [3] |

pEC50 is the negative logarithm of the EC50 value, indicating potency. pKB is the negative logarithm of the equilibrium dissociation constant for an antagonist.

Key Experimental Methodologies

Reproducible and valid SAR data rely on standardized experimental protocols. The following are detailed methodologies for key assays used in the characterization of this compound derivatives.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radioligand for binding to the target receptor.[10]

Objective: To determine the Ki of a this compound derivative for the μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).[10]

-

Radioligand: [3H]-DAMGO (a selective MOR agonist).[10]

-

Test Compound: this compound derivative.

-

Non-specific Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).[11]

-

Scintillation Counter: For measuring radioactivity.[10]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[10]

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.[10]

-

Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test derivative (typically from 10-11 to 10-5 M).[10]

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[10]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

[35S]GTPγS Binding Assay

This is a functional assay that directly measures G-protein activation following agonist binding to a G-protein-coupled receptor (GPCR). It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[11][12]

Objective: To determine the potency (EC50) and efficacy (Emax) of a this compound derivative at an opioid receptor.

Materials:

-

Receptor Source: Cell or brain tissue membranes (10-20 µg protein/well).[11]

-

Radioligand: [35S]GTPγS (final concentration 0.05-0.1 nM).[11]

-

Reagents: GDP (final concentration 10-100 µM), unlabeled GTPγS (for non-specific binding).[11]

-

Test Compound: this compound derivative and a standard full agonist (e.g., DAMGO for MOR).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[11]

-

Apparatus: 96-well filter plates (GF/B) and a plate scintillation counter.[11]

Procedure:

-

Assay Setup: In a 96-well plate, add in order:

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.[11]

-

Reaction Initiation: Add 50 µL of [35S]GTPγS to each well to start the reaction.[11]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[11]

-

Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash wells with ice-cold buffer.[11]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.[11]

-

Data Analysis:

-

Subtract non-specific binding from all other values to get specific binding.

-

Plot the specific binding (often as a percentage of the maximal response of the standard full agonist) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[11]

-

cAMP Inhibition Assay

This functional assay measures a downstream consequence of activating Gαi/o-coupled opioid receptors: the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

Objective: To measure the ability of a this compound derivative to inhibit cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the opioid receptor of interest (e.g., HEK293-hMOR).

-

cAMP Stimulant: Forskolin (FSK) or Prostaglandin E2 (PGE2) to artificially elevate basal cAMP levels.[14]

-

Test Compound: this compound derivative.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Stimulation: Add a fixed concentration of FSK to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data, setting the FSK-only wells as 100% stimulation and basal wells as 0%.

-

Plot the percentage inhibition of FSK-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 (concentration causing 50% inhibition) from the resulting dose-response curve.

-

Visualization of Pathways and Protocols

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows relevant to the study of this compound derivatives.

Caption: Agonist activation of a Gi/o-coupled opioid receptor.

Caption: Standard workflow for a receptor binding assay.

Caption: Key steps in a [35S]GTPγS G-protein activation assay.

Caption: SAR summary for this compound derivatives.

Conclusion

The structure-activity relationships of this compound derivatives highlight the remarkable tunability of the benzomorphan scaffold. Modifications, particularly at the N-substituent, can systematically alter the pharmacological profile, shifting ligands between MOR, DOR, and KOR selectivity and from agonist to antagonist activity. The development of compounds like LP1, with a MOR agonist/DOR antagonist profile, underscores a modern strategy in opioid research aimed at separating analgesia from adverse effects. Furthermore, substitutions at the 8-position to replace the canonical phenolic hydroxyl group offer a viable path toward improving the pharmacokinetic properties of these potent analgesics. The data and methodologies presented herein provide a comprehensive framework for professionals engaged in the rational design and development of next-generation opioid therapeutics based on the this compound core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metazocine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationships of (-)-cis-N-Normetazocine-Based LP1 Derivatives [sfera.unife.it]

- 9. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Metazocine: A Technical Overview of its Binding Affinity for Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic that has been a subject of interest in pharmacological research due to its complex interactions with the opioid receptor system. Understanding the specific binding affinities of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the binding profile of this compound, detailed experimental methodologies for receptor binding assays, and a visual representation of the associated signaling pathways.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative binding affinity data for this compound at the mu, delta, and kappa opioid receptors. The data is primarily derived from studies utilizing competitive binding assays in cell lines expressing recombinant human or rodent opioid receptors. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |

| This compound | Mu (µ) | HEK-293 | [³H]-DAMGO | 2.0 ± 0.1 | (Gharagozlou et al., 2003) |

| This compound | Delta (δ) | - | - | - | Not explicitly found in cited literature |

| This compound | Kappa (κ) | HEK-293 | [³H]-U-69,593 | 31.9 ± 1.9 | (Gharagozlou et al., 2006)[1] |

Note: Data for the delta (δ) receptor binding affinity of this compound was not explicitly available in the primary literature reviewed for this document.

Experimental Protocols

The determination of the binding affinity of this compound for opioid receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on methodologies described in the scientific literature[2][3].

Cell Culture and Membrane Preparation

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a high density of the desired human or rodent opioid receptor subtype (µ, δ, or κ) are cultured under standard conditions.

-

Harvesting and Lysis: Confluent cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

Membrane Isolation: The cell homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

Competitive Radioligand Binding Assay

-

Assay Components:

-

Receptor Membranes: A standardized amount of the prepared cell membranes (typically 10-20 µg of protein per well).

-

Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor subtype is used at a concentration at or below its dissociation constant (Kd).

-

Mu (µ) Receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

-

Delta (δ) Receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

-

Kappa (κ) Receptor: [³H]-U-69,593

-

-

Competitor Ligand: this compound is serially diluted to create a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist, such as naloxone, is used to determine the level of non-specific binding of the radioligand.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

-

Incubation: The assay components are combined in a 96-well plate and incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold assay buffer.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

Data Analysis

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess naloxone) from the total binding (counts in the absence of the competitor).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, they initiate a cascade of intracellular events that modulate neuronal excitability and gene expression. Two major signaling pathways are activated: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.

G-Protein Dependent Signaling

Caption: Canonical G-protein signaling pathway of opioid receptors.

β-Arrestin Dependent Signaling

Caption: β-arrestin dependent signaling and receptor regulation.

References

The Stereoselective Landscape of N-Normetazocine Derivatives: A Technical Guide to Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of N-normetazocine derivatives and its profound impact on their affinity for various receptors, primarily focusing on opioid and sigma receptors. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with improved selectivity and efficacy. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes critical concepts to facilitate comprehension and application in a research and development setting.

Core Concept: Stereochemistry Dictates Receptor Preference

The stereochemical configuration of the N-normetazocine scaffold is a critical determinant of its pharmacological profile. The two enantiomeric forms, the (-)-cis and (+)-cis isomers, exhibit markedly different affinities for opioid and sigma receptors. As a general principle, derivatives of (-)-cis-N-normetazocine preferentially bind to opioid receptors (mu, delta, and kappa), while derivatives of (+)-cis-N-normetazocine show higher affinity for sigma receptors , particularly the sigma-1 subtype.[1][2] This stereoselectivity forms the foundation for the development of targeted ligands.

Quantitative Receptor Affinity Data

The following table summarizes the receptor binding affinities (Ki values) for a selection of N-normetazocine derivatives, illustrating the impact of stereochemistry and N-substituents. Lower Ki values indicate higher binding affinity.

| Compound/Derivative | Stereochemistry | Receptor | Ki (nM) | Reference |

| Opioid Receptor Affinities | ||||

| LP1 | (-)-cis | MOR | 49 | [3] |

| DOR | 33 | [3] | ||

| KOR | 7500 | [3] | ||

| LP2 Analog (Compound 1) | (-)-cis | MOR | High (nanomolar range) | [4] |

| LP2 Analog (Compound 2) | (-)-cis | MOR | High (nanomolar range) | [4] |

| (-)-cis-N-normetazocine derivative (Compound 3) | (-)-cis | MOR | Significant Affinity | [4] |

| KOR | Similar to MOR | [4] | ||

| (-)-cis-N-normetazocine derivative (Compound 4) | (-)-cis | MOR | Significant Affinity | [4] |

| KOR | Similar to MOR | [4] | ||

| (-)-cis-N-normetazocine derivative (Compound 7) | (-)-cis | MOR | Maintained Affinity | [4] |

| (-)-cis-N-normetazocine derivative (Compound 8) | (-)-cis | MOR | Maintained Affinity | [4] |

| (-)-2R/S-LP2 (Compound 1) | (-)-cis | σ1R | 112.72 - 182.81 | [5] |

| (-)-2R-LP2 (Compound 2) | (-)-cis | σ1R | 112.72 - 182.81 | [5] |

| (-)-2S-LP2 (Compound 3) | (-)-cis | σ1R | 112.72 - 182.81 | [5] |

| Sigma Receptor Affinities | ||||

| (+)-N-Benzyl-N-normetazocine | (+)-isomer | σ1R | 0.67 | [6] |

| PCP | >9400 | [6] | ||

| μ-opioid | >1600 | [6] | ||

| (-)-N-Benzyl-N-normetazocine | (-)-isomer | σ1R | 37 | [6] |

| (+)-Normetazocine | (+)-isomer | PCP | 30 | [6] |

| (+)-Metazocine | (+)-isomer | PCP | 41 | [6] |

| (+)-cis-N-normetazocine derivative (Compound 7) | (+)-cis | σ1R | 27.5 ± 8.1 | [7][8] |

| (+)-2R/S-LP2 (Compound 7) | (+)-cis | σ1R | Nanomolar Affinity | [5] |

| (+)-2R-LP2 (Compound 8) | (+)-cis | σ1R | Nanomolar Affinity | [5] |

| (+)-2S-LP2 (Compound 9) | (+)-cis | σ1R | Nanomolar Affinity | [5] |

Experimental Protocols: Receptor Binding Assays

The determination of receptor affinity is typically achieved through competitive radioligand binding assays. The following is a representative protocol for determining the binding affinity of a test compound for the mu-opioid receptor.

Objective

To determine the inhibition constant (Ki) of a test compound for a specific receptor (e.g., human mu-opioid receptor) using a competitive radioligand binding assay.

Materials

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[9]

-

Radioligand: A selective radiolabeled ligand for the target receptor, such as [³H]-DAMGO for the mu-opioid receptor.[9]

-

Test Compound: The N-normetazocine derivative to be evaluated.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) to determine the amount of non-specific binding of the radioligand.[9]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[9]

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound and free radioligand.[9]

-

Scintillation Counter: For quantifying the radioactivity on the filters.[9]

Procedure

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a specific final protein concentration (e.g., 10-20 µg per well).[9]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its dissociation constant, Kd), and membrane suspension.[9]

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[9]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[9]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.[9]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (counts per minute, CPM) - Non-specific Binding (CPM).[9]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This should generate a sigmoidal curve.[9]

-

Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.[9]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[9]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental relationships and workflows in the study of N-normetazocine derivatives.

Caption: Stereoselective preference of N-normetazocine isomers.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The stereochemistry of the N-normetazocine core is a powerful tool for directing ligand affinity towards either opioid or sigma receptors. By leveraging this principle and carefully designing N-substituents, researchers can develop highly selective probes and potential therapeutic agents. The methodologies outlined in this guide provide a framework for the accurate determination of receptor affinities, a critical step in the drug discovery and development pipeline. The provided data and visualizations serve as a foundational resource for professionals in the field, enabling a deeper understanding of the structure-activity relationships of this important class of compounds.

References

- 1. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives | MDPI [mdpi.com]

- 4. Design, Synthesis, and Evaluation of Novel (-)-cis-N-Normetazocine Derivatives: In Vitro and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel sigma 1-antagonists with cis -(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00397G [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Enantiomers of Metazocine and Their Reinforcing Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazocine, a benzomorphan (B1203429) opioid analgesic, exists as a racemic mixture of two stereoisomers, (+)-metazocine and (-)-metazocine (B1203957). These enantiomers exhibit distinct pharmacological profiles, leading to significant differences in their reinforcing properties and abuse liability. Understanding the nuanced actions of each isomer is critical for the development of safer analgesics and for comprehending the neurobiological basis of opioid and dissociative drug reinforcement. This technical guide provides a comprehensive overview of the reinforcing effects of metazocine enantiomers, detailing the experimental evidence, underlying neurobiological mechanisms, and the methodologies used to elucidate these properties.

Data Presentation: Reinforcing Properties of Metazocine Enantiomers

The reinforcing efficacy of a drug is its ability to support self-administration. The following table summarizes the key quantitative data from a seminal study by Slifer, Balster, and May (1986) that investigated the reinforcing properties of metazocine enantiomers in rhesus monkeys trained to self-administer cocaine intravenously. Responding was maintained on a fixed-ratio (FR) schedule of reinforcement.

| Compound | Dose Range Tested (µg/kg/injection) | Doses Maintaining Responding Above Saline Levels (µg/kg/injection) | Number of Subjects Showing Reinforcement |

| This compound | 1.0 - 30 | 30 | 2 out of 3 |

| (+)-Metazocine | 3.0 - 100 | 100 | 2 out of 3 |

| (±)-Metazocine (Racemic) | 3.0 - 100 | 10 - 100 | 3 out of 3 |

Data from Slifer, B. L., Balster, R. L., & May, E. L. (1986). Reinforcing and phencyclidine-like stimulus properties of enantiomers of metazocine. Pharmacology Biochemistry and Behavior, 25(4), 785-789.[1]

Receptor Binding Affinities and Mechanism of Action

The distinct reinforcing properties of the metazocine enantiomers are a direct consequence of their differential affinities for various receptor systems.

| Enantiomer | Primary Receptor Targets | Key Pharmacological Actions |

| This compound | µ-opioid receptor (MOR) agonist | Mediates classic opioid effects, including analgesia and reinforcement. |

| (+)-Metazocine | Phencyclidine (PCP) site of the NMDA receptor, Sigma-1 (σ₁) receptor | Produces dissociative and psychotomimetic effects, contributing to its reinforcing properties through a non-opioid mechanism.[1] |

Experimental Protocols

A thorough understanding of the methodologies used to assess the reinforcing properties of metazocine enantiomers is essential for interpreting the data and designing future studies.

Intravenous Drug Self-Administration in Rhesus Monkeys

This paradigm is a gold standard for assessing the reinforcing effects of drugs.

Objective: To determine if a drug will be voluntarily self-administered by an animal, indicating its reinforcing potential.

Apparatus:

-

An operant conditioning chamber equipped with two levers.

-

A drug delivery system consisting of a syringe pump connected to a chronically implanted intravenous catheter in the monkey.

-

A programming interface to control the reinforcement schedule and record data.

Procedure:

-

Surgical Implantation of Catheter: A silicone rubber catheter is surgically implanted into a major vein (e.g., jugular, femoral) of the rhesus monkey under sterile conditions. The catheter is passed subcutaneously to an exit point on the back.

-

Training: Monkeys are first trained to press a lever for a known reinforcer, typically food pellets or a solution of a drug with established reinforcing properties like cocaine.[1] The schedule of reinforcement is gradually increased to a stable baseline, for example, a fixed-ratio (FR) schedule where a set number of lever presses is required for each reward.

-

Substitution: Once stable responding is established, the training drug is replaced with saline to ensure that responding extinguishes, confirming that the behavior is maintained by the drug and not other environmental factors.

-

Test Compound Administration: The test drug, such as an enantiomer of metazocine, is then substituted for saline at various doses. The rate and pattern of lever pressing are recorded. A significant increase in responding for the test drug compared to saline indicates that the compound has reinforcing properties.[1]

Receptor Binding Assays

These in vitro assays are used to determine the affinity of a ligand (e.g., metazocine enantiomers) for specific receptors.

Objective: To quantify the binding affinity (Ki) of a compound for a target receptor.

Materials:

-

Radiolabeled ligands specific for the receptors of interest (e.g., [³H]DAMGO for µ-opioid receptors, [³H]TCP for the PCP site of the NMDA receptor, and --INVALID-LINK---pentazocine for σ₁ receptors).

-

Membrane preparations from brain tissue (e.g., rat or guinea pig brain homogenates) containing the receptors of interest.

-

Test compounds (unlabeled metazocine enantiomers) at various concentrations.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Incubation: The brain membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Competition: The unlabeled test compound competes with the radiolabeled ligand for binding to the receptor.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Reinforcement

The reinforcing effects of drugs of abuse are primarily mediated by the mesolimbic dopamine (B1211576) system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). Both enantiomers of metazocine, through their distinct receptor interactions, ultimately modulate this pathway to produce reinforcement.

This compound: Mu-Opioid Receptor-Mediated Reinforcement

The reinforcing effects of this compound are attributed to its agonist activity at µ-opioid receptors (MORs) located on GABAergic interneurons in the VTA.

Caption: Signaling pathway for this compound reinforcement.

Activation of MORs by this compound inhibits the GABAergic interneurons.[2] These interneurons normally exert an inhibitory tone on dopamine neurons. By inhibiting the inhibitors (disinhibition), this compound leads to an increase in the firing rate of dopamine neurons and subsequent dopamine release in the nucleus accumbens, which is perceived as rewarding.[3]

(+)-Metazocine: PCP/Sigma Receptor-Mediated Reinforcement

The reinforcing properties of (+)-metazocine are more complex and are primarily mediated by its actions at the PCP site of the NMDA receptor and sigma-1 receptors.

Caption: Signaling pathway for (+)-metazocine reinforcement.

By blocking the NMDA receptor ion channel, (+)-metazocine disrupts normal glutamatergic neurotransmission, a mechanism shared with other dissociative anesthetics like PCP.[4][5] This action is thought to contribute to its reinforcing effects. Additionally, activation of sigma-1 receptors by (+)-metazocine can modulate dopaminergic and glutamatergic systems.[6][7][8] Sigma-1 receptors can influence dopamine D1 receptor signaling and have been shown to interact with the dopamine transporter (DAT), potentially enhancing the effects of dopamine in the synapse.[1][6] The interplay between NMDA receptor antagonism and sigma-1 receptor agonism contributes to the reinforcing properties of (+)-metazocine.

Conclusion

The enantiomers of metazocine present a compelling case study in stereospecific pharmacology and the neurobiology of drug reinforcement. The (-)-isomer acts as a classic opioid, with its reinforcing effects mediated by the µ-opioid receptor and the subsequent disinhibition of the mesolimbic dopamine system. In contrast, the (+)-isomer's reinforcing properties stem from its interaction with the PCP site of the NMDA receptor and sigma-1 receptors, highlighting a distinct, non-opioid mechanism of reinforcement. A thorough understanding of these differences is paramount for the development of novel therapeutics with reduced abuse potential and for advancing our knowledge of the complex mechanisms underlying drug addiction. Future research should aim to further delineate the downstream signaling cascades initiated by (+)-metazocine and to explore the potential for developing sigma-1 receptor ligands as treatments for substance use disorders.

References

- 1. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Metazocine: A Technical Whitepaper on its Role as a Mixed Agonist-Antagonist Opioid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Metazocine (B1203957), a benzomorphan (B1203429) derivative, occupies a significant position in the landscape of opioid pharmacology. Its complex molecular profile, characterized by mixed agonist-antagonist activity at the µ-opioid receptor (MOR) and high-efficacy agonism at the κ-opioid receptor (KOR), presents both therapeutic potential and challenges.[1][2] This technical guide provides an in-depth exploration of the core pharmacological principles of this compound, intended to serve as a comprehensive resource for researchers and professionals in drug development. The document outlines its receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Furthermore, it details the experimental protocols necessary to characterize such complex opioid ligands.

Core Concepts: Mixed Agonist-Antagonist Profile

The defining characteristic of this compound is its dual action at the MOR, behaving as both an agonist and an antagonist.[1][2] This property, shared with other benzomorphans like pentazocine, results in a ceiling effect for its analgesic and euphoric properties, potentially reducing its abuse liability compared to full MOR agonists like morphine. However, its significant activity as a high-efficacy agonist at the KOR is associated with dysphoric and hallucinogenic effects, which has limited its clinical utility.[1][2] Additionally, this compound and its analogs are known to interact with sigma (σ) receptors, which may further contribute to its complex pharmacological profile.[3]

Quantitative Pharmacological Data

Precise quantitative data for this compound is not abundantly available in publicly accessible literature. Therefore, to provide a comparative context, data for the structurally related and well-characterized mixed agonist-antagonist, (-)-pentazocine, is included. This allows for an illustrative understanding of the expected pharmacological properties of a benzomorphan with a mixed agonist-antagonist profile.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Sigma-1 Receptor (σ1) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| (-)-Pentazocine | 3.2 | 62 | 7.6 | >10,000 |

| Morphine | 1.168 | - | - | - |

| Naloxone (Antagonist) | 1.518 | - | - | - |

Data for (-)-Pentazocine and Morphine are provided for comparative purposes.[4][5]

Table 2: Functional Activity at Opioid Receptors (EC50/IC50, nM and Emax, %)

| Compound | Assay | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| This compound | GTPγS / cAMP / β-arrestin | Data not available | Data not available | Data not available |

| (-)-Pentazocine | GTPγS | EC50: 43 | EC50: 255 | EC50: 40 |

| Emax: Partial Agonist | Emax: Weak Agonist | Emax: Full Agonist | ||

| DAMGO (Full MOR Agonist) | GTPγS | EC50: ~10-100 | - | - |

| Emax: 100% | - | - |

Data for (-)-Pentazocine and DAMGO are provided for comparative purposes.[4]

Signaling Pathways

The interaction of this compound with opioid receptors initiates a cascade of intracellular signaling events. As a mixed agonist-antagonist at the MOR, it can partially activate G-protein signaling while simultaneously blocking the effects of full agonists. Its high efficacy at the KOR leads to robust G-protein activation.

Caption: Signaling pathways of this compound at μ- and κ-opioid receptors.

Experimental Protocols

The characterization of a mixed agonist-antagonist opioid like this compound requires a suite of in vitro assays to determine its binding affinity and functional activity at various opioid receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Methodology:

-